

ALD process parameters for Y₂O₃ using Y[N(SiMe₃)₂]₃

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Compound of Interest

Compound Name: *Tris[N,N-bis(trimethylsilyl)amide]yttrium*

Cat. No.: *B7802121*

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Application Note: Atomic Layer Deposition of Yttrium Oxide (

) using **Tris[N,N-bis(trimethylsilyl)amide]yttrium**

Part 1: Introduction & Precursor Chemistry

1.1 Executive Summary Yttrium Oxide (

) is a critical material in semiconductor manufacturing, serving as a high-k dielectric, a lattice-matched buffer layer for GaN/Si integration, and a plasma-resistant coating for etch chambers. While cyclopentadienyl (Cp) precursors are common, **Tris[N,N-bis(trimethylsilyl)amide]yttrium** (henceforth

) offers a distinct chemical pathway. Unlike Cp-based precursors,

eliminates the risk of direct carbon-to-metal bonds, potentially reducing carbonaceous defects in the film, provided the bulky silylamide ligands are effectively purged.

1.2 Precursor Physicochemistry

- Chemical Formula:
- Molar Mass: 570.06 g/mol
- State: Solid (White crystalline powder)

- Melting Point: ~180–183 °C
- Vapor Pressure: Low volatility compared to Cp-analogs; requires sublimation.
- Reactivity: Extremely hydrolytically unstable (reacts violently with moisture).

1.3 Mechanistic Causality The ALD process relies on a ligand-exchange mechanism. The bulky hexamethyldisilazide (HMDS) ligands provide excellent thermal stability (preventing CVD-like decomposition up to ~300°C) but induce significant steric hindrance.

- Adsorption: The bulky molecule adsorbs, but the large ligands prevent full surface saturation, leading to a lower Growth Per Cycle (GPC) compared to smaller precursors.
- Ligand Removal: The HMDS ligand is protonated by the oxidant (), releasing volatile hexamethyldisilazane ().
- Risk Factor: The byproduct () has a high molecular weight and can re-adsorb if purge times are insufficient, leading to silicon contamination (silicate formation).

Part 2: Process Parameters & Protocol

Standard Operating Conditions (Table)

Parameter	Value / Range	Notes
Precursor Source Temp	140°C – 160°C	Solid sublimation. Bubbler heating jacket required.
Delivery Line Temp	170°C	Must be >10°C above source to prevent condensation/clogging.
Reactor/Substrate Temp	200°C – 300°C	Ideal window. <200°C leads to incomplete reactions; >350°C risks decomposition.
Carrier Gas Flow	100 – 300 sccm	or Ar (99.9999% purity).
Oxidant	Deionized	Kept at 20°C (vapor draw).
Growth Per Cycle (GPC)	0.6 – 0.9 Å/cycle	Lower than Cp-precursors (~1.4 Å) due to steric bulk.
Refractive Index	1.85 – 1.92	Indicative of dense, stoichiometric .

Step-by-Step Deposition Protocol

Step 1: Precursor Loading (Glovebox Mandatory)

- Action: Load

into a stainless steel cylinder in an Ar-filled glovebox (ppm).

- Reasoning: The precursor hydrolyzes instantly in air, forming non-volatile hydroxides that will crust over the source material and stop evaporation.

Step 2: Reactor Conditioning

- Action: Heat reactor walls to 250°C and purge with
for 30 minutes.
- Action: Verify Source Temperature is stable at 150°C for at least 60 minutes prior to process start to ensure thermal equilibrium of the solid powder.

Step 3: The ALD Cycle (Recipe) Run the following loop for

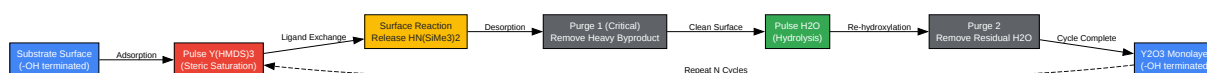
cycles (Target Thickness =

Å):

- Pulse Y-Precursor: 2.0 – 4.0 seconds.
 - Note: Longer pulse required due to low vapor pressure.
- Purge 1: 10.0 – 15.0 seconds.
 - Critical: The heavy precursor molecule travels slowly. Insufficient purge causes CVD-like growth (haze).
- Pulse Oxidant (
): 0.1 – 0.2 seconds.
 - Note: Water is highly reactive; short pulses prevent overdosing.
- Purge 2: 15.0 – 20.0 seconds.
 - Critical: You must remove the heavy
byproduct. If this remains, the next Y-pulse will react with it, incorporating Silicon into the film.

Part 3: Visualization & Logic Reaction Mechanism & Workflow

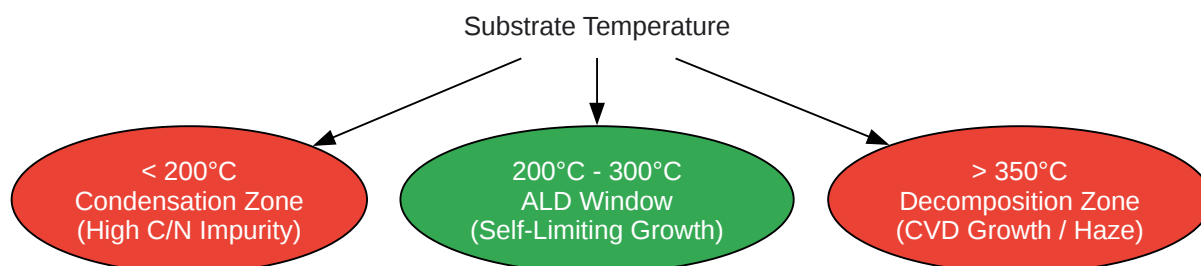
The following diagram illustrates the ligand exchange pathway and the critical purge steps required to prevent silicate formation.



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Caption: Cycle logic for Y(HMDS)₃. Note the emphasis on Purge 1 to remove the high-mass amine byproduct.

Process Window Logic



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Caption: Thermal regimes for Y(HMDS)₃. The window is defined by the thermal stability of the silylamide ligand.

Part 4: Validation & Troubleshooting

4.1 Characterization Checklist

- Ellipsometry: Check Refractive Index (RI).
 - Pass: RI > 1.80.[1][2][3]

- Fail: RI < 1.70 (Indicates porous film or high Si/C incorporation).
- XPS (X-ray Photoelectron Spectroscopy):
 - Scan for Si 2p peak (~102 eV).
 - Presence of Si: Indicates insufficient purge times (Byproduct re-adsorption) or source decomposition.
- GIXRD (Grazing Incidence X-ray Diffraction):
 - As-deposited films at 250°C are often polycrystalline (cubic phase).

4.2 Troubleshooting Guide

- Problem: No Growth.
 - Cause: Precursor has hydrolyzed in the bottle (white crust).
 - Fix: Replace source; ensure strict glovebox handling.
 - Cause: Source temp too low (vapor pressure insufficient). Increase to 160°C.
- Problem: High Growth Rate (>1.5 Å) + Haze.
 - Cause: CVD component.
 - Fix: Reactor temp is too high (>350°C) or Purge 1 is too short.
- Problem: Silicon Contamination in Film.
 - Cause: Incomplete removal of
 - Fix: Double the Purge 1 time; increase carrier gas flow.

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